Gemcitabine
Gemcitabine
Gemcitabine is a broad-spectrum antimetabolite and deoxycytidine analogue with antineoplastic activity. Upon administration, gemcitabine is converted into the active metabolites difluorodeoxycytidine diphosphate (dFdCDP) and difluorodeoxycytidine triphosphate (dFdCTP) by deoxycytidine kinase. dFdCTP competes with deoxycytidine triphosphate (dCTP) and is incorporated into DNA. This locks DNA polymerase thereby resulting in masked termination during DNA replication. On the other hand, dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis. The reduction in the intracellular concentration of dCTP potentiates the incorporation of dFdCTP into DNA.
Gemcitabine is a cytosine analogue and intravenously administered antineoplastic agent used in the therapy of several forms of advanced, pancreatic, lung, breast, ovarian and bladder cancer. Gemcitabine is associated with a high rate of transient serum enzyme elevations during therapy but is a very rare cause of acute, clinically apparent liver injury.
Gemcitabine, also known as gemzar or dfdcyd, belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleosides. Pyrimidine 2'-deoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2. Gemcitabine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Gemcitabine has been detected in multiple biofluids, such as urine and blood. Within the cell, gemcitabine is primarily located in the cytoplasm. Gemcitabine participates in a number of enzymatic reactions. In particular, Gemcitabine can be biosynthesized from gemcitabine monophosphate through its interaction with the enzyme 5'(3')-deoxyribonucleotidase, cytosolic type. In addition, Gemcitabine can be converted into gemcitabine monophosphate through its interaction with the enzyme deoxycytidine kinase. In humans, gemcitabine is involved in the gemcitabine metabolism pathway and the gemcitabine action pathway.
Gemcitabine is a cytosine analogue and intravenously administered antineoplastic agent used in the therapy of several forms of advanced, pancreatic, lung, breast, ovarian and bladder cancer. Gemcitabine is associated with a high rate of transient serum enzyme elevations during therapy but is a very rare cause of acute, clinically apparent liver injury.
Gemcitabine, also known as gemzar or dfdcyd, belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleosides. Pyrimidine 2'-deoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2. Gemcitabine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Gemcitabine has been detected in multiple biofluids, such as urine and blood. Within the cell, gemcitabine is primarily located in the cytoplasm. Gemcitabine participates in a number of enzymatic reactions. In particular, Gemcitabine can be biosynthesized from gemcitabine monophosphate through its interaction with the enzyme 5'(3')-deoxyribonucleotidase, cytosolic type. In addition, Gemcitabine can be converted into gemcitabine monophosphate through its interaction with the enzyme deoxycytidine kinase. In humans, gemcitabine is involved in the gemcitabine metabolism pathway and the gemcitabine action pathway.
Brand Name:
Vulcanchem
CAS No.:
95058-81-4
VCID:
VC0000846
InChI:
InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m1/s1
SMILES:
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F
Molecular Formula:
C9H11F2N3O4
Molecular Weight:
263.2 g/mol
Gemcitabine
CAS No.: 95058-81-4
APIs
VCID: VC0000846
Molecular Formula: C9H11F2N3O4
Molecular Weight: 263.2 g/mol
CAS No. | 95058-81-4 |
---|---|
Product Name | Gemcitabine |
Molecular Formula | C9H11F2N3O4 |
Molecular Weight | 263.2 g/mol |
IUPAC Name | 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m1/s1 |
Standard InChIKey | SDUQYLNIPVEERB-QPPQHZFASA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
Impurities | 4-aminopyrimidin-2(1H)-one; 4-amino-1-(2-deoxy-2,2-difluoro-alpha-D-erythro-pentofuranosyl)pyrimidin-2(1h)-one |
SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |
Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |
Appearance | Powder |
Colorform | Crystals from water, pH = 8.5 |
Melting Point | 168.64 °C 168.64°C |
Physical Description | Solid |
Description | Gemcitabine is a broad-spectrum antimetabolite and deoxycytidine analogue with antineoplastic activity. Upon administration, gemcitabine is converted into the active metabolites difluorodeoxycytidine diphosphate (dFdCDP) and difluorodeoxycytidine triphosphate (dFdCTP) by deoxycytidine kinase. dFdCTP competes with deoxycytidine triphosphate (dCTP) and is incorporated into DNA. This locks DNA polymerase thereby resulting in masked termination during DNA replication. On the other hand, dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis. The reduction in the intracellular concentration of dCTP potentiates the incorporation of dFdCTP into DNA. Gemcitabine is a cytosine analogue and intravenously administered antineoplastic agent used in the therapy of several forms of advanced, pancreatic, lung, breast, ovarian and bladder cancer. Gemcitabine is associated with a high rate of transient serum enzyme elevations during therapy but is a very rare cause of acute, clinically apparent liver injury. Gemcitabine, also known as gemzar or dfdcyd, belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleosides. Pyrimidine 2'-deoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2. Gemcitabine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Gemcitabine has been detected in multiple biofluids, such as urine and blood. Within the cell, gemcitabine is primarily located in the cytoplasm. Gemcitabine participates in a number of enzymatic reactions. In particular, Gemcitabine can be biosynthesized from gemcitabine monophosphate through its interaction with the enzyme 5'(3')-deoxyribonucleotidase, cytosolic type. In addition, Gemcitabine can be converted into gemcitabine monophosphate through its interaction with the enzyme deoxycytidine kinase. In humans, gemcitabine is involved in the gemcitabine metabolism pathway and the gemcitabine action pathway. |
Related CAS | 103882-84-4 122111-03-9 |
Solubility | Soluble In water, 5.13X10+4 mg/L at 25 °C (est) 2.23e+01 g/L |
Synonyms | 2',2'-DFDC 2',2'-difluoro-2'-deoxycytidine 2',2'-difluorodeoxycytidine 2'-deoxy-2',2''-difluorocytidine-5'-O-monophosphate 2'-deoxy-2'-difluorocytidine dFdCyd gemcitabine gemcitabine hydrochloride gemcitabine, (alpha-D-threo-pentofuranosyl)-isomer gemcitabine, (beta-D-threo-pentafuranosyl)-isomer gemcitabine, (D-threo-pentafuranosyl)-isomer gemicitabine Gemzar LY 188011 LY-188011 |
Vapor Pressure | 1.7X10-9 mm Hg at 25 °C (est) |
PubChem Compound | 60750 |
Last Modified | Nov 12 2021 |
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